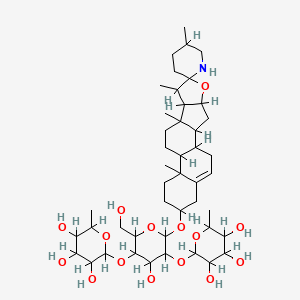
Solamargine
Übersicht
Beschreibung
Solamargine is a cytotoxic chemical compound that occurs in plants of the Solanaceae family, such as potatoes, tomatoes, and eggplants . It is a glycoalkaloid derived from the steroidal alkaloid solasodine . Solamargine has been reported to possess multiple antitumor properties .
Synthesis Analysis
Solamargine is isolated from Solanum aculeastrum and other Solanum species . The crude extract is prepared by ultrasonic maceration. Liquid-liquid extraction yields one aqueous and two organic fractions. Bioactive constituents are isolated from the aqueous fraction by means of column chromatography, solid phase extraction, and preparative thin-layer chromatography .Molecular Structure Analysis
Solamargine has a molecular formula of C45H73NO15 and a molecular weight of 868.06 . It is a steroidal alkaloid derived from solasodine .Chemical Reactions Analysis
Solamargine has been found to be responsible for potent, non-selective cytotoxicity and P-glycoprotein inhibition . It has been reported to significantly inhibit the migration and invasion of HepG2 cells by down-regulating MMP-2 and MMP-9 expression and activity .Physical And Chemical Properties Analysis
Solamargine has a molecular formula of C45H73NO15 and a molecular weight of 868.06 . It is stable under normal temperatures and pressures .Wissenschaftliche Forschungsanwendungen
1. Cisplatin Sensitizer in Lung Cancer Treatment Solamargine has been identified as a potential cisplatin sensitizer through phenotypical screening in cisplatin-resistant NSCLC organoids . It induced G0/G1-phase arrest and apoptosis in cisplatin-resistant lung cancer cell lines . Solamargine and cisplatin showed a synergetic effect in inhibiting cisplatin-resistant lung cancer cell lines .
Inhibition of P-glycoprotein
Solamargine has been found to induce non-selective cytotoxicity and inhibit P-glycoprotein (P-gp), a protein that pumps foreign substances out of cells . This could potentially enhance the effectiveness of certain drugs by preventing their expulsion from target cells .
Enhancement of Doxorubicin’s Cytotoxicity
Solamargine and the aqueous alkaloid-enriched fraction have been found to enhance doxorubicin’s cytotoxicity through additive effects in select cell lines .
Inhibition of the Hedgehog Pathway
Gene expression analysis and KEGG pathway analysis indicated that the hedgehog pathway was suppressed by Solamargine . This pathway is involved in the regulation of cell growth, and its inhibition could potentially slow the growth of certain types of cancer .
Direct Binding to SMO Protein
Solamargine has been found to inhibit the hedgehog pathway via direct binding to the SMO protein . This protein is a key component of the hedgehog signaling pathway .
Potential Anticancer Drug Candidate
Given its effects on multiple biological pathways, including cell survival pathways, tumor suppressor pathways, caspase activation pathways, mitochondrial pathways, death receptor pathways, protein kinase pathways, and signaling pathways promoting invasion/migration and multidrug resistance, Solamargine could potentially be a candidate for an anticancer drug .
Wirkmechanismus
Target of Action
Solamargine primarily targets cancer cells, including melanoma and hepatocellular carcinoma cells . It has been found to interact with the oncogenic factor LIF (Leukemia Inhibitory Factor), which is aberrantly elevated in hepatocellular carcinoma tissues .
Mode of Action
Solamargine interacts with its targets by inhibiting the expression of LIF and inducing miR-141-3p, which subsequently reduces SP1 protein levels . This interaction triggers cellular necrosis in malignant melanoma cell lines by inducing lysosomal membrane permeabilization, as confirmed by cathepsin B upregulation . This triggers the extrinsic mitochondrial death pathway, represented by the release of cytochrome c and upregulation of TNFR1 .
Biochemical Pathways
Solamargine affects several biochemical pathways. It inhibits the LIF/miR-192-5p/CYR61/Akt signaling pathways in hepatocellular carcinoma cells . It also disrupts the intrinsic apoptosis pathway, as revealed by the downregulation of hILP/XIAP, resulting in caspase-3 cleavage, upregulation of Bcl-xL, and Bcl2, and downregulation of Apaf-1 and Bax in melanoma cells .
Pharmacokinetics
It’s known that solamargine exhibits non-selective cytotoxicity and p-glycoprotein inhibition . More research is needed to fully understand the pharmacokinetics of Solamargine.
Result of Action
Solamargine induces apoptosis and autophagy in cancer cells . It causes cellular necrosis in malignant melanoma cell lines by rapidly inducing lysosomal membrane permeabilization . It also inhibits the growth of hepatocellular carcinoma cells and enhances the anticancer effect of sorafenib by regulating HOTTIP-TUG1/miR-47265p/MUC1 pathway .
Action Environment
It’s known that solamargine can inhibit the growth of cancer cells in various environments, including in vitro and in vivo settings
Safety and Hazards
Eigenschaften
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H73NO15/c1-19-9-14-45(46-17-19)20(2)30-28(61-45)16-27-25-8-7-23-15-24(10-12-43(23,5)26(25)11-13-44(27,30)6)57-42-39(60-41-36(53)34(51)32(49)22(4)56-41)37(54)38(29(18-47)58-42)59-40-35(52)33(50)31(48)21(3)55-40/h7,19-22,24-42,46-54H,8-18H2,1-6H3/t19-,20+,21+,22+,24+,25-,26+,27+,28+,29-,30+,31+,32+,33-,34-,35-,36-,37+,38-,39-,40+,41+,42-,43+,44+,45-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWUSSKCCUMJHO-ZGXDEBHDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)C)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H73NO15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00942456 | |
| Record name | Solamargine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00942456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
868.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Solamargine | |
CAS RN |
20311-51-7 | |
| Record name | Solamargine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20311-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Solamargine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020311517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Solamargine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12700 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Solamargine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00942456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SOLAMARGINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8KG991E7BN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4-Thiazolidinedione, 5-[(4-propoxyphenyl)methylene]-](/img/structure/B1681828.png)

![(5Z)-5-[3-(trifluoromethyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B1681830.png)
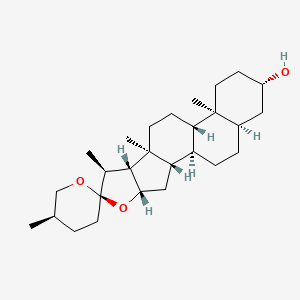
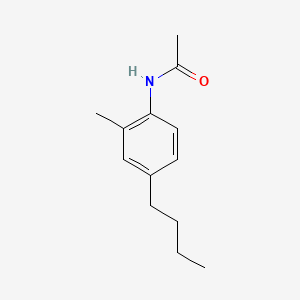
![[4-(3,5-Dichlorophenyl)-3,5-dihydroxyphenyl]-phenylmethanone](/img/structure/B1681835.png)
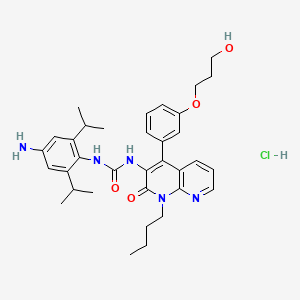


![ethyl 2-[(4-methylpiperazine-1-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B1681840.png)
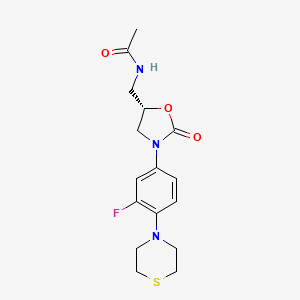
![5-(2-Nitroprop-1-en-1-yl)benzo[d][1,3]dioxole](/img/structure/B1681845.png)
![(2S)-4-[(2R)-9-[(5S)-5-[(4S)-1,4-dihydroxy-4-[(2R,5R)-5-[(1S)-1-hydroxyundecyl]oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxynonyl]-2-methyl-2H-furan-5-one](/img/structure/B1681847.png)
![8-(4-aminophenyl)-5-methyl-N-propyl-5H-[1,3]dioxolo[4,5-g]phthalazine-6-carboxamide](/img/structure/B1681849.png)